Comparative Antihyperlipidemic Activity: N2 n-Butyl Substitution Confers Superior Potency Over Unsubstituted and Alternative N-Alkyl Indazolone Analogs
In a structure-activity relationship study of indazolone-based antihyperlipidemic agents, N2 n-butyl substitution yielded the most active compound, demonstrating activity superior to unsubstituted indazolone, N1-carbethoxy-substituted analogs, and variants bearing electron-releasing or electron-withdrawing aromatic substituents [1]. This SAR trend mirrors observations in the phthalimide series, reinforcing the N2 n-butyl group as an optimal lipophilic anchor for target engagement in this therapeutic class [1]. Procurement of N-butyl-1H-indazol-4-amine specifically supports SAR investigations into N2 alkyl chain length optimization, as the n-butyl variant serves as the activity benchmark against which other alkyl homologs (methyl, ethyl, propyl, isobutyl) are compared.
| Evidence Dimension | Antihyperlipidemic activity (qualitative rank order potency) |
|---|---|
| Target Compound Data | N2 n-butyl-substituted indazolone: 'most active compound' (rank order: highest among tested series) |
| Comparator Or Baseline | Unsubstituted indazolone: 'moderately active'; N1-carbethoxy indazolone: 'more active'; aromatic substituted variants: 'lessened activity' |
| Quantified Difference | Not numerically quantified; qualitative rank order established: n-butyl > N1-carbethoxy > unsubstituted > aromatic-substituted |
| Conditions | In vivo antihyperlipidemic efficacy assessment model (exact species and dosing not specified in accessible excerpt) |
Why This Matters
For medicinal chemistry teams optimizing N2-alkyl substitution in indazole-based lipid-lowering candidates, this compound represents the validated activity benchmark, enabling direct SAR comparison against suboptimal alkyl chain lengths.
- [1] Chapman JM Jr, et al. Hypolipidemic activity of phthalimide derivatives. 7. Structure-activity studies of indazolone analogues. (Indazolone N2 n-butyl substitution afforded most active compound). View Source
